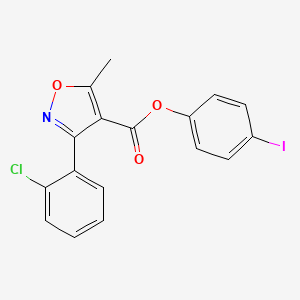
(1Z)-N-hydroxy-2-(pyridin-2-yl)cyclopentanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1Z)-2-(PYRIDIN-2-YL)CYCLOPENTYLIDENE]HYDROXYLAMINE is a chemical compound that features a pyridine ring attached to a cyclopentylidene moiety, with a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-2-(PYRIDIN-2-YL)CYCLOPENTYLIDENE]HYDROXYLAMINE can be achieved through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with cyclopentanone oxime under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired hydroxylamine compound .
Industrial Production Methods
Industrial production of N-[(1Z)-2-(PYRIDIN-2-YL)CYCLOPENTYLIDENE]HYDROXYLAMINE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Additionally, continuous flow reactors and other advanced manufacturing techniques may be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-2-(PYRIDIN-2-YL)CYCLOPENTYLIDENE]HYDROXYLAMINE undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines .
Scientific Research Applications
N-[(1Z)-2-(PYRIDIN-2-YL)CYCLOPENTYLIDENE]HYDROXYLAMINE has several scientific research applications:
Mechanism of Action
The mechanism by which N-[(1Z)-2-(PYRIDIN-2-YL)CYCLOPENTYLIDENE]HYDROXYLAMINE exerts its effects involves its interaction with specific molecular targets. The hydroxylamine group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The pyridine ring can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the functional groups attached to the ring.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but include an imidazo ring and a bromine substituent.
Uniqueness
N-[(1Z)-2-(PYRIDIN-2-YL)CYCLOPENTYLIDENE]HYDROXYLAMINE is unique due to its combination of a cyclopentylidene moiety and a hydroxylamine group, which imparts distinct chemical and biological properties compared to other pyridine derivatives .
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(NZ)-N-(2-pyridin-2-ylcyclopentylidene)hydroxylamine |
InChI |
InChI=1S/C10H12N2O/c13-12-10-6-3-4-8(10)9-5-1-2-7-11-9/h1-2,5,7-8,13H,3-4,6H2/b12-10- |
InChI Key |
YIBHBZRESNEYMH-BENRWUELSA-N |
Isomeric SMILES |
C1CC(/C(=N\O)/C1)C2=CC=CC=N2 |
Canonical SMILES |
C1CC(C(=NO)C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11656952.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B11656970.png)
![3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11656975.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11656978.png)
![2-{[(2-chlorophenyl)carbonyl]amino}-N,N-diethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11656992.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[4-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11656993.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11656997.png)
![N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-chlorobenzamide](/img/structure/B11656999.png)
![(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11657000.png)
![4-fluoro-N'-{3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B11657009.png)
![2-oxo-2-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl thiocyanate](/img/structure/B11657013.png)
![Ethyl 5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11657017.png)

